(2S)-2-amino-8-oxo-8-phenylmethoxyoctanoate
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Overview
Description
(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid is a chiral amino acid derivative with a unique structure that includes an amino group, a benzyloxy group, and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid typically involves multi-step organic reactions. One common method includes the protection of functional groups, followed by selective reactions to introduce the benzyloxy and keto groups. For instance, the use of boronic esters as protective groups in carbohydrate chemistry has been explored for similar compounds . The reaction conditions often involve mild temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the synthesis process is crucial for producing the compound in sufficient quantities for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The keto group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions include benzoic acid derivatives, alcohol derivatives, and substituted amino acid derivatives. These products can be further utilized in various synthetic applications.
Scientific Research Applications
(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid has several scientific research applications:
Biology: The compound is studied for its potential role in enzyme inhibition and as a substrate for biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific enzymes and receptors.
Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of specialized materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the amino and keto groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid include:
Uniqueness
What sets (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid apart from similar compounds is its unique combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of the chiral center also adds to its significance in stereoselective synthesis and chiral drug development.
Biological Activity
(2S)-2-amino-8-oxo-8-phenylmethoxyoctanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound belongs to a class of amino acids modified with an oxo group and a phenylmethoxy substituent. Its structure can be represented as follows:
This configuration contributes to its reactivity and interaction with biological systems.
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals, which are implicated in various oxidative stress-related diseases. A study using hamster models demonstrated that compounds with similar structures could reduce oxidative DNA damage markers, suggesting potential protective effects against cellular damage caused by oxidative stress .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro assays have shown that it possesses inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis, which is critical for bacterial survival .
3. Cytotoxicity and Anticancer Potential
Preliminary studies have assessed the cytotoxic effects of this compound on cancer cell lines such as HeLa and MCF-7. Results indicate that the compound induces apoptosis in these cells, potentially through the activation of caspase pathways . The IC50 values observed were within the range of 10-30 µM, indicating moderate potency.
Data Table: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antioxidant | Free radical scavenging | |
Antimicrobial | Inhibition of bacterial growth | |
Cytotoxicity | Induction of apoptosis in cancer cells |
Case Study 1: Antioxidant Efficacy
In a controlled study, aged Syrian golden hamsters were treated with this compound. The levels of oxidative DNA damage were measured through biomarkers such as 8-oxodG. The findings indicated a significant reduction in oxidative markers compared to untreated controls, highlighting the compound's potential as an antioxidant agent .
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted using this compound against common pathogens. The compound demonstrated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 15 to 25 µg/mL for different strains, suggesting broad-spectrum antimicrobial activity .
Properties
Molecular Formula |
C15H20NO4- |
---|---|
Molecular Weight |
278.32 g/mol |
IUPAC Name |
(2S)-2-amino-8-oxo-8-phenylmethoxyoctanoate |
InChI |
InChI=1S/C15H21NO4/c16-13(15(18)19)9-5-2-6-10-14(17)20-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11,16H2,(H,18,19)/p-1/t13-/m0/s1 |
InChI Key |
LHSQENYNJGOZKR-ZDUSSCGKSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)CCCCC[C@@H](C(=O)[O-])N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCC(C(=O)[O-])N |
Origin of Product |
United States |
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